molecular formula C23H17BrN4O2 B11695590 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11695590
M. Wt: 461.3 g/mol
InChI Key: DNRYGBJZFODBCY-BRJLIKDPSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a brominated phenyl ring, a pyrazole moiety, and an acenaphthylene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the hydrazone: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions.

    Purification: The crude product is then purified using recrystallization techniques, often employing solvents like ethanol or methanol to obtain the pure hydrazone derivative.

Industrial Production Methods

While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, showing promise in inhibiting the growth of certain pathogens.

    Medicine: Studied for its potential anticancer properties, particularly in inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve several molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in cellular processes, such as kinases and transcription factors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress, thereby exerting its biological effects.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives and pyrazole-based compounds:

    Similar Compounds:

    Uniqueness: The presence of the bromine atom and the specific arrangement of functional groups in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carbohydrazide confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H17BrN4O2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H17BrN4O2/c24-16-7-9-21(29)15(10-16)12-25-28-23(30)20-11-19(26-27-20)17-8-6-14-5-4-13-2-1-3-18(17)22(13)14/h1-3,6-12,29H,4-5H2,(H,26,27)(H,28,30)/b25-12+

InChI Key

DNRYGBJZFODBCY-BRJLIKDPSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)N/N=C/C5=C(C=CC(=C5)Br)O

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4=NNC(=C4)C(=O)NN=CC5=C(C=CC(=C5)Br)O

Origin of Product

United States

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